Cy-cBRIDP, or dicyclohexyl(2,2-diphenyl-1-methylcyclopropyl)phosphine, is a specialized phosphine ligand utilized primarily in transition metal-catalyzed reactions. This compound features a unique cyclopropyl moiety that enhances its steric and electronic properties, making it particularly effective in various coupling reactions, such as the Buchwald-Hartwig and Heck reactions. Its molecular formula is C28H37P, with a molecular weight of 404.58 g/mol .
As with most organophosphorus compounds, dicyclohexyl(1-methyl-2,2-diphenylcyclopropyl)phosphane should be handled with caution due to potential:
Cy-cBRIDP finds applications in various fields:
Studies involving Cy-cBRIDP have focused on its interaction with transition metals like palladium. NMR studies indicate that Cy-cBRIDP can act as a monodentate ligand for palladium(II), influencing the oxidative addition and reductive elimination steps critical to catalytic cycles . This behavior contrasts with other ligands that may function differently based on their structural characteristics.
Several compounds share structural similarities with Cy-cBRIDP, primarily other phosphine ligands designed for catalysis. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Dicyclohexylphosphine | Dicyclohexyl group without cyclopropyl | Less sterically hindered than Cy-cBRIDP |
Triphenylphosphine | Three phenyl groups | High stability but lower reactivity |
Cy-vBRIDP | Similar cyclopropyl structure but different substituents | Enhanced reactivity compared to Cy-cBRIDP |
Cy-cBRIDP stands out due to its unique cyclopropyl group, which offers enhanced sterics and electronics compared to its analogs, allowing for improved performance in various catalytic applications .
X-ray crystallographic analysis has provided crucial insights into the three-dimensional structures of palladium complexes containing Cy-cBRIDP (dicyclohexyl(1-methyl-2,2-diphenylcyclopropyl)phosphane) as a ligand [1] [2]. Single crystal X-ray crystal structures have been successfully obtained for various palladium-BRIDP complexes, demonstrating the enhanced electrophilicity of the palladium center when coordinated with these ligands [3].
The crystallographic studies reveal that palladium-Cy-cBRIDP complexes adopt slightly distorted square planar geometries around the palladium(II) center [3]. In these complexes, the Cy-cBRIDP ligand coordinates through its phosphorus atom to the palladium center, with the cyclohexyl groups and the methylcyclopropyl unit providing substantial steric bulk around the metal coordination sphere [1] [2].
The crystallographic data indicates that in palladium-Cy-cBRIDP complexes, the ligand can adopt different coordination modes depending on the substitution pattern. Cy-vBRIDP acts as a monodentate ligand for palladium(II), whereas the structurally related vBRIDP behaves as a bidentate ligand due to interactions between the metal center and the phenyl groups [1]. This coordination behavior significantly influences the catalytic properties and selectivity of the resulting complexes.
³¹P Nuclear Magnetic Resonance spectroscopy serves as a diagnostic tool for characterizing Cy-cBRIDP and monitoring its coordination behavior [1] [6]. The ³¹P Nuclear Magnetic Resonance spectrum of free Cy-cBRIDP shows a characteristic chemical shift that reflects the electron-rich nature of the phosphorus center due to the presence of two cyclohexyl substituents and the diphenylcyclopropyl group [1].
Upon coordination to palladium, significant changes occur in the ³¹P Nuclear Magnetic Resonance spectrum. Nuclear Magnetic Resonance studies of palladium complexes containing different BRIDP ligands reveal distinct coordination modes [1]. For PdCl(π-allyl)(Cy-vBRIDP) complexes, the ³¹P Nuclear Magnetic Resonance spectra indicate monodentate coordination behavior, whereas related vBRIDP complexes show evidence of bidentate coordination through additional π-interactions with the metal center [1].
The air stability of Cy-cBRIDP is remarkable, as evidenced by ³¹P Nuclear Magnetic Resonance analysis showing no detectable formation of phosphine oxides even after prolonged exposure to air for several weeks [1]. This stability is attributed to the unique structural arrangement where the phenyl ring at the cis position to the phosphino group provides steric protection against oxidation [1].
Infrared spectroscopy provides complementary information about the structural features and coordination behavior of Cy-cBRIDP complexes [7]. The infrared spectrum of Cy-cBRIDP exhibits characteristic absorption bands corresponding to the cyclohexyl carbon-hydrogen stretching vibrations, aromatic carbon-carbon stretching of the diphenyl groups, and phosphorus-carbon stretching modes [7].
In palladium-Cy-cBRIDP complexes, the infrared spectra show distinct changes compared to the free ligand, particularly in the phosphorus-carbon stretching region, which shifts to lower frequencies upon coordination to the metal center [8]. The presence of multiple conformations and the flexibility of the cyclohexyl groups result in broad absorption bands in certain regions of the infrared spectrum [7].
The infrared spectra also provide evidence for the air stability of these ligands, with no observable phosphorus-oxygen stretching vibrations that would indicate oxidation to phosphine oxides under normal atmospheric conditions [1]. This spectroscopic evidence supports the exceptional air stability observed in ³¹P Nuclear Magnetic Resonance studies.
The Tolman cone angle (θ) represents the most widely used parameter for quantifying the steric bulk of phosphine ligands in organometallic chemistry [4] [9]. Computational assessment of Tolman cone angles for BRIDP ligands has been performed using combined molecular mechanics and density functional theory methodologies [4] [5].
For Cy-cBRIDP, computational studies have employed three different transition metal coordination environments to determine cone angles: linear [AuCl(P)] (θL), tetrahedral [Ni(CO)₃(P)] (θT), and octahedral [IrCl₃(CO)₂(P)] (θ_O) [4] [5]. These calculations utilize conformational screening using molecular mechanics followed by density functional theory optimization at the ωB97x-D level to identify the lowest energy conformer geometries [4].
The computational methodology involves extracting cone angles from the lowest-energy conformer geometry using the FindConeAngle package implemented in Mathematica, which employs Bondi van der Waals radii to describe atomic sizes [5]. The metal-phosphorus distances in these calculations are optimized rather than fixed, allowing for more accurate representation of electronic effects on coordination geometry [4].
Comparative studies show that cone angle values can vary significantly depending on the coordination environment and ligand conformation [4] [5]. For bulky ligands like Cy-cBRIDP, the cone angle calculations must account for the conformational flexibility of the cyclohexyl groups and the restricted rotation around the phosphorus-cyclopropyl bond [5].
The computational cone angles correlate well with experimental properties such as phosphine ligand dissociation enthalpies in titanocene complexes and reaction barriers in Suzuki-Miyaura reactions, validating the utility of these calculated parameters for predicting catalytic behavior [4].
Buried volume (%V_bur) analysis provides an alternative quantitative approach to assess the steric properties of Cy-cBRIDP [4] [10]. This parameter calculates the percentage of a sphere around the metal center that is occupied by the ligand, offering a three-dimensional representation of steric encumbrance [10].
For Cy-cBRIDP calculations, the buried volume is computed using the SambVca 2.1 web application with a standard sphere radius of 3.5 Å and Bondi van der Waals radii scaled by 1.17 [10] [5]. The calculations are performed for the same three coordination environments used in cone angle determinations: linear (%Vbur-L), tetrahedral (%Vbur-T), and octahedral (%V_bur-O) [5].
The buried volume analysis reveals important insights into the steric environment created by Cy-cBRIDP around the metal center. The cyclohexyl substituents contribute significantly to the overall buried volume, creating a sterically demanding environment that influences both the stability and reactivity of the resulting metal complexes [10].
Computational studies demonstrate that buried volume values for Cy-cBRIDP vary depending on the conformation of the cyclohexyl groups and the orientation of the diphenylcyclopropyl unit [10]. The flexibility of the cyclohexyl rings allows for conformational adaptation around different metal centers, which contributes to the ligand's versatility in various catalytic applications [10].
Comparison with other phosphine ligands shows that Cy-cBRIDP occupies an intermediate position in terms of steric bulk, providing sufficient steric protection while maintaining accessibility for substrate coordination and product release [10]. This balanced steric profile contributes to the high efficiency observed in palladium-catalyzed coupling reactions [4].